

Independent Validation of Tavapadon: A Comparative Analysis for Parkinson's Disease Research

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Compound of Interest		
Compound Name:	Tavapadon	
Cat. No.:	B1193690	Get Quote

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This guide provides an objective comparison of the published research findings for **Tavapadon**, a novel D1/D5 partial agonist for the treatment of Parkinson's disease, with established alternative therapies. The information is presented to support independent validation and further research in the field of neurodegenerative disease. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed to the extent publicly available. Visual diagrams of the signaling pathway and a generalized clinical trial workflow are also provided.

Mechanism of Action: A Selective Approach

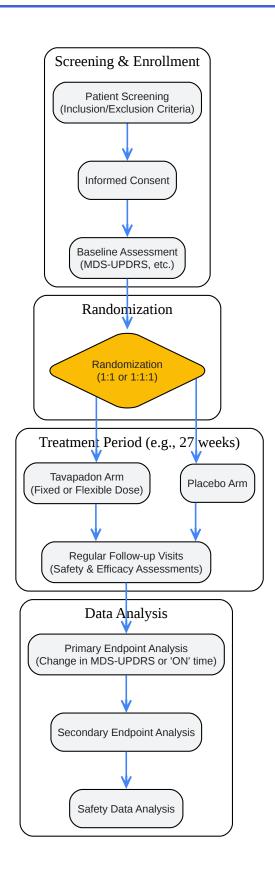
Tavapadon is a selective partial agonist of the dopamine D1 and D5 receptors.[1][2] This mechanism of action is distinct from traditional Parkinson's disease therapies. Levodopa, the current gold standard, is a dopamine precursor, while other dopamine agonists primarily target D2 and D3 receptors.[3] By selectively targeting the D1/D5 receptors, **Tavapadon** aims to modulate the "direct pathway" of motor control, which is believed to be underactive in Parkinson's disease, potentially leading to improved motor function with a different side effect profile compared to D2/D3 agonists.[2][3][4] **Tavapadon** exhibits a high affinity for D1 (Ki = 9 nM) and D5 (Ki = 13 nM) receptors with no significant activity at D2-like receptors.[1]

Signaling Pathway of Tavapadon









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